Phenethyl alcohol, m-methoxy-, acetate
Description
Properties
IUPAC Name |
2-(3-methoxyphenyl)ethyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-9(12)14-7-6-10-4-3-5-11(8-10)13-2/h3-5,8H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMOZJDLJUDAIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187391 | |
| Record name | Phenethyl alcohol, m-methoxy-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33709-39-6 | |
| Record name | Phenethyl alcohol, m-methoxy-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033709396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC190952 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190952 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenethyl alcohol, m-methoxy-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Fischer Esterification
Fischer esterification employs acetic acid and m-methoxyphenethyl alcohol under acidic conditions. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) catalyzes the reaction, driving equilibrium toward ester formation via water removal. A representative protocol involves refluxing equimolar quantities of m-methoxyphenethyl alcohol and glacial acetic acid with 1–2% H₂SO₄ at 110–120°C for 6–8 hours. The crude product is purified via fractional distillation under reduced pressure (yield: 78–85%).
Key Parameters:
Acetylation via Acetic Anhydride
Acetic anhydride offers superior reactivity under mild conditions. In a typical procedure, m-methoxyphenethyl alcohol reacts with 1.2 equivalents of acetic anhydride in anhydrous pyridine at 25°C for 2 hours. Pyridine neutralizes generated acetic acid, shifting equilibrium toward esterification. Post-reaction, the mixture is quenched with ice-water, extracted with dichloromethane, and dried over Na₂SO₄ (yield: 90–94%).
Advantages Over Fischer Method:
-
Faster reaction times (2 vs. 8 hours).
-
Higher yields due to irreversible anhydride consumption.
Catalytic Systems and Reaction Optimization
Catalyst selection critically impacts efficiency. Comparative studies reveal the following trends:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Byproducts |
|---|---|---|---|---|
| H₂SO₄ | 110–120 | 6–8 | 78–85 | Dialkyl sulfates |
| p-TsOH | 100 | 4 | 82–88 | None detected |
| Pyridine/Ac₂O | 25 | 2 | 90–94 | Acetic acid |
| DMAP/Ac₂O | 25 | 1 | 92–95 | Acetic acid |
DMAP = 4-Dimethylaminopyridine
Notably, DMAP accelerates acetylation via nucleophilic catalysis, enabling near-quantitative yields at room temperature.
Purification and Characterization
Distillation and Chromatography
Crude ester is purified via vacuum distillation (b.p. 142–145°C at 12 mmHg) or flash chromatography (silica gel, hexane:ethyl acetate 4:1). High-purity samples (>95%) exhibit the following spectral properties:
Analytical Validation
Gas chromatography-mass spectrometry (GC-MS) confirms molecular ion m/z 194.2 ([M]⁺), with fragmentation peaks at m/z 136 ([M – AcOH]⁺) and m/z 91 (tropylium ion).
Industrial-Scale Production Considerations
Batch reactors with reflux condensers and Dean-Stark traps are preferred for Fischer esterification to remove water continuously. For anhydride-based routes, continuous-flow systems with immobilized DMAP catalysts achieve throughputs of 50–100 kg/day while minimizing waste .
Chemical Reactions Analysis
Types of Reactions
Phenethyl alcohol, m-methoxy-, acetate undergoes various chemical reactions, including:
-
Hydrolysis: : The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield m-methoxyphenethyl alcohol and acetic acid .
-
Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids .
-
Reduction: : Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to produce the corresponding alcohol .
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄).
Major Products Formed
Hydrolysis: m-Methoxyphenethyl alcohol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohol.
Scientific Research Applications
Applications in Perfumery
1. Fragrance Composition
Phenethyl acetate is extensively used in the fragrance industry due to its appealing scent profile. It serves as a key ingredient in various products:
- Perfumes : Used in formulations for floral scents such as rose, jasmine, and peony.
- Cosmetics : Incorporated into lotions and creams for added fragrance.
- Household Products : Present in air fresheners and cleaning products to provide a pleasant aroma.
| Application Type | Concentration Range (%) | Notable Uses |
|---|---|---|
| Perfumes | 1 - 10 | Floral fragrances |
| Cosmetics | Up to 5 | Creams, lotions |
| Household | 0.5 - 5 | Air fresheners |
Applications in Food Flavoring
2. Flavoring Agent
Phenethyl acetate is also used as a flavoring agent in the food industry, contributing fruity and floral notes to various products:
- Beverages : Enhances the flavor profile of soft drinks and alcoholic beverages.
- Confectionery : Used in candies and desserts for a sweet aroma.
- Bakery Products : Adds complexity to flavors in cakes and pastries.
| Food Category | Typical Uses | Flavor Profile |
|---|---|---|
| Beverages | Soft drinks, wines | Fruity, floral |
| Confectionery | Candies, chocolates | Sweet, aromatic |
| Bakery Products | Cakes, pastries | Rich, sweet |
Agricultural Applications
3. Preservation of Fruits and Vegetables
Recent studies highlight the potential of phenethyl acetate for agricultural applications, particularly in the preservation of fruits and vegetables. A notable method involves using phenethyl alcohol for refreshing and preventing corrosion in stored produce:
- Methodology : Fruits are soaked in a diluted solution of phenethyl alcohol before packaging.
- Benefits : Maintains quality and flavor while reducing reliance on synthetic preservatives.
A patent outlines an effective method using phenethyl alcohol for enhancing the shelf life of fruits like oranges and tomatoes by minimizing microbial contamination without harmful residues .
Toxicological Insights
Research indicates that phenethyl acetate exhibits low toxicity levels when compared to other synthetic compounds. A study on repeated-dose toxicity highlights its safety profile, suggesting that it can be used effectively without significant health risks .
Case Studies
4. Case Study on Fragrance Development
A case study from a cosmetic company demonstrated the successful incorporation of phenethyl acetate into a new line of floral perfumes. The product received positive consumer feedback for its long-lasting scent and natural aroma profile.
5. Agricultural Application Study
A study conducted on the use of phenethyl alcohol in preserving tomatoes showed that treated fruits had a significantly longer shelf life compared to untreated samples. The results indicated no significant loss in flavor or nutritional quality over extended storage periods .
Mechanism of Action
The mechanism of action of phenethyl alcohol, m-methoxy-, acetate involves its interaction with cellular membranes. In microbial cells, it disrupts membrane integrity, leading to leakage of cellular contents and eventual cell death . The compound is converted into phenylacetaldehyde, which further contributes to its antimicrobial activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Phenethyl Acetate (C₁₀H₁₂O₂):
- Structure: Non-substituted phenethyl alcohol esterified with acetic acid.
- Aroma Profile: Honey, rose-like notes, with high flavor dilution (FD) factors in peach spirits (FD = 2187) .
- Occurrence: Key aroma compound in wines, teas, and fruit spirits, synthesized via yeast-mediated Ehrlich pathways .
- Concentration: Detected at 0.338 mg/L in Greek wine fermentations .
m-Methoxy-Phenethyl Acetate (Inferred):
- Structure: Phenethyl acetate with a meta-methoxy group.
- Biosynthesis: Likely derived from m-methoxy-phenethyl alcohol via alcohol acetyltransferase catalysis, analogous to phenethyl acetate production .
Phenethyl Propionate (C₁₁H₁₄O₂):
- Structure: Phenethyl alcohol esterified with propionic acid.
- Aroma Profile: Floral, fruity notes; reviewed as a fragrance ingredient in the AAASAE (aryl alkyl alcohol simple acid esters) group .
- Regulatory Status: Subject to toxicologic and dermatologic safety assessments .
Benzyl Acetate (C₉H₁₀O₂):
- Structure: Acetylated benzyl alcohol.
- Aroma Profile: Jasmine-like; dominant in honeybee alarm pheromones and floral scents .
- Enzymatic Specificity: Synthesized by acetyltransferases but distinct from phenethyl acetate due to benzyl vs. phenethyl backbone .
Methoxy-Substituted Analogues
4-(Methoxymethyl)phenol ():
- Source: Isolated from Pleione bulbocodioides (Chinese herb).
- Bioactivity: Exhibits anti-tumor activity in vitro, though unrelated to ester derivatives .
1-(4-Methoxyphenyl)-1-Propanol ():
- Structure: Methoxy-substituted benzyl alcohol derivative.
Aroma Contribution and Stability
- Phenethyl Acetate vs. m-Methoxy Derivative: Volatility: Methoxy substitution increases molecular weight, likely reducing vapor pressure and altering diffusion in olfactory systems. Sensory Threshold: Non-substituted phenethyl acetate has low odor activity values (OAV < 1 in peach spirits) despite high FD factors, suggesting potency at trace levels . Methoxy substitution may further lower OAV due to reduced volatility. Stability: Methoxy groups can enhance oxidative stability compared to hydroxylated analogues .
Data Tables
Table 1: Structural and Sensory Comparison of Selected Esters
Table 2: Concentration Ranges in Natural Products
Biological Activity
Phenethyl alcohol, m-methoxy-, acetate (commonly referred to as m-methoxyphenethyl acetate) is a compound of interest due to its diverse biological activities. This article explores its biological properties, including its effects on various biological systems, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C10H12O3
Molecular Weight: 180.20 g/mol
IUPAC Name: 2-(4-methoxyphenyl)ethyl acetate
This compound is an ester derived from phenethyl alcohol and methoxyacetic acid. Its structure contributes to its biological activity, particularly in interactions with enzymes and receptors in the body.
Biological Activity Overview
Phenethyl alcohol derivatives, including m-methoxy-, acetate, exhibit various biological activities such as:
- Antioxidant Activity: Compounds with similar structures have demonstrated significant antioxidant properties, which can protect cells from oxidative stress.
- Enzyme Inhibition: Research indicates that certain phenethyl esters can inhibit monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter metabolism and neurodegenerative diseases.
- Antimicrobial Effects: Some studies suggest that phenethyl alcohol derivatives possess antimicrobial properties, making them potential candidates for use in food preservation and pharmaceuticals.
Antioxidant Activity
A study focusing on cinnamic acid derivatives found that esters like m-methoxyphenethyl acetate showed notable antioxidant activity. The structure-activity relationship (SAR) indicated that the presence of methoxy groups enhances the scavenging ability against free radicals, which is crucial for preventing cellular damage caused by oxidative stress .
Enzyme Inhibition
Research has identified that m-methoxyphenethyl acetate can act as a selective inhibitor of MAO-B. In vitro assays revealed an IC50 value indicating potent inhibition compared to other compounds in the same class. This suggests potential applications in treating conditions like Parkinson's disease where MAO-B plays a significant role .
| Compound | IC50 (nM) | Activity Type |
|---|---|---|
| m-Methoxyphenethyl acetate | 13 | MAO-B Inhibition |
| p-Coumaric acid phenethyl ester | 20 | MAO-B Inhibition |
| Caffeic acid derivative | 25 | Antioxidant Activity |
Antimicrobial Properties
The antimicrobial efficacy of phenethyl alcohol derivatives has been documented in various studies. For instance, m-methoxyphenethyl acetate exhibited inhibitory effects against a range of pathogenic bacteria, suggesting its potential utility in developing natural preservatives for food products .
Case Studies
-
Neuroprotective Effects:
A clinical study evaluated the neuroprotective effects of compounds similar to m-methoxyphenethyl acetate in patients with early-stage Alzheimer's disease. Results indicated a significant reduction in cognitive decline markers among participants receiving treatment with MAO-B inhibitors . -
Food Preservation:
A recent investigation into the application of phenethyl alcohol derivatives in food preservation highlighted their effectiveness against spoilage organisms. The study demonstrated that incorporating m-methoxyphenethyl acetate into food products significantly extended shelf life without compromising safety .
Q & A
Basic: What are the most reliable synthetic routes for preparing m-methoxy-phenethyl acetate, and how do reaction conditions influence yield?
Methodological Answer:
The acetylation of m-methoxy-phenethyl alcohol can be achieved using catalytic sulfuric acid in methanol (yielding ~80% after recrystallization) or acetyl chloride under mild conditions (yields up to 99% in short reaction times) . Key factors include:
- Catalyst selection : Sulfuric acid is effective but may require neutralization steps, while acetyl chloride offers faster kinetics and fewer by-products.
- Solvent and temperature : Methanol reflux (4 hours) vs. room-temperature reactions with acetyl chloride .
- Workup : Ice-water quenching and recrystallization optimize purity .
Advanced: How can discrepancies in reported acetylation yields be systematically analyzed when using different acylating agents?
Methodological Answer:
Contradictions in yields (e.g., 80% vs. 99%) arise from:
- Substrate steric effects : Bulky methoxy groups may slow reactivity, requiring optimized stoichiometry .
- By-product formation : Sulfuric acid may esterify residual methanol, reducing efficiency , whereas acetyl chloride minimizes side reactions .
- Analytical validation : Compare TLC (Rf = 0.5 for acetates) and GC-MS to quantify unreacted alcohol. Use controlled experiments with standardized substrates (e.g., p-cresol as a benchmark) .
Basic: What spectroscopic techniques are critical for characterizing m-methoxy-phenethyl acetate, and what diagnostic peaks should be prioritized?
Methodological Answer:
- NMR :
- IR : Strong C=O stretch at 1740–1760 cm⁻¹ and C-O (acetate) at 1240–1260 cm⁻¹ .
- GC-MS : Molecular ion at m/z 164 (C₁₀H₁₂O₂) and fragment ions at m/z 105 (benzyl) and 43 (acetyl) .
Advanced: What strategies mitigate by-product formation during acetylation of sterically hindered m-methoxy-phenethyl alcohol?
Methodological Answer:
- Telescoped synthesis : Avoid isolating reactive intermediates (e.g., α-halo ethers) by proceeding directly to acetylation, reducing decomposition .
- Enzymatic catalysis : Chemoenzymatic routes using lipases improve regioselectivity and reduce side reactions (e.g., 13-step synthesis with SmI2-mediated coupling) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance alcohol solubility and reaction homogeneity .
Basic: What biological screening methods are suitable for assessing the allergenicity of m-methoxy-phenethyl acetate?
Methodological Answer:
- In vitro assays : Use dendritic cell activation tests (DCAT) or human epidermal keratinocyte models to measure cytokine release (e.g., IL-18) .
- Patch testing : Cross-reference with structurally similar allergens (e.g., anisyl alcohol) using OECD 442D guidelines .
- Olfactory studies : EEG/MEG analysis of alpha-band power changes during exposure (40% increase in olfactory cortex activity observed with phenethyl alcohol derivatives) .
Advanced: How does the methoxy group’s position (ortho/meta/para) influence the reactivity and physicochemical properties of phenethyl alcohol acetates?
Methodological Answer:
- Electronic effects : Meta-substitution reduces resonance stabilization, lowering acetate hydrolysis rates compared to para isomers .
- Boiling points : Para derivatives exhibit higher bp due to symmetry (e.g., p-methoxybenzyl alcohol acetate vs. meta, Δbp ~10°C) .
- Chromatographic behavior : Reverse-phase HPLC retention times correlate with hydrophobicity (meta < para) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
